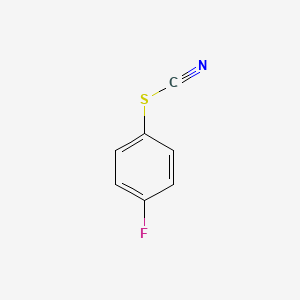

4-Fluorophenyl thiocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4FNS |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(4-fluorophenyl) thiocyanate |

InChI |

InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |

InChI Key |

YGVWLZJCSLCIKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)SC#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluorophenyl Thiocyanate and Its Analogues

Direct C-S Bond Formation Strategies

Direct methods for synthesizing 4-fluorophenyl thiocyanate (B1210189) focus on creating the C-S bond in a single key step. These strategies include oxidative processes, activation of C-H bonds, electrophilic aromatic substitution, and nucleophilic displacement reactions.

Oxidative Thiocyanation of Aryl Thiols and Disulfides

One common approach to forming aryl thiocyanates is the oxidative thiocyanation of aryl thiols. In this method, a suitable oxidizing agent is used to facilitate the reaction between the thiol and a thiocyanate source. While specific examples for 4-fluorophenyl thiol are not detailed in the provided results, the general principle involves the in-situ formation of a sulfenyl thiocyanate intermediate which then rearranges to the more stable aryl thiocyanate.

Similarly, aryl disulfides can serve as precursors. The disulfide bond is cleaved under oxidative conditions in the presence of a thiocyanate reagent to yield the corresponding aryl thiocyanate. This method provides an alternative route when the corresponding thiol is less stable or accessible.

Transition-Metal-Free Thiocyanation via C-H Activation

Recent advancements in organic synthesis have led to the development of transition-metal-free methods for C-H functionalization. researchgate.net These approaches offer a more sustainable and cost-effective way to introduce functional groups directly onto an aromatic ring. For the synthesis of aryl thiocyanates, including 4-fluorophenyl thiocyanate, methods involving the direct thiocyanation of C-H bonds in fluoroarenes have been explored. nih.govresearchgate.net These reactions often utilize reagents like ammonium (B1175870) thiocyanate in the presence of an oxidizing agent. nih.gov For instance, a mechanochemical ball-milling method using ammonium persulfate and ammonium thiocyanate has been reported for the thiocyanation of various aryl compounds, including anilines and phenols, under solvent-free conditions. nih.gov Although direct C-H activation of fluorobenzene (B45895) itself can be challenging, activated derivatives like 4-fluoroaniline (B128567) are more amenable to this transformation. researchgate.netacs.org The regioselectivity of these reactions, which is crucial for selectively forming the 4-isomer, can be influenced by the electronic properties of the substituents on the aromatic ring. ox.ac.ukacs.org

Electrophilic Thiocyanation of Activated Aromatic Systems

Electrophilic thiocyanation is a viable method for introducing a thiocyanate group onto activated aromatic rings. acs.orgtandfonline.comnih.govorganic-chemistry.orgresearchgate.netacs.org In this type of reaction, an electrophilic thiocyanating agent is used, which attacks the electron-rich aromatic system. For substrates like fluorobenzene, the fluorine atom is an ortho-, para-directing group, but it is also deactivating due to its strong inductive effect. researchgate.net However, the reactivity is often comparable to benzene (B151609) in electrophilic aromatic substitution. researchgate.net

The reaction can be catalyzed by Lewis acids, such as iron(III) chloride, which activate the thiocyanating reagent. acs.orgnih.govorganic-chemistry.orgacs.org For example, N-thiocyanatosaccharin has been used as an electrophilic thiocyanating reagent in the presence of iron(III) chloride for the regioselective thiocyanation of various activated arenes. acs.orgnih.govorganic-chemistry.orgacs.org This method has shown excellent para-selectivity for electron-rich arenes. organic-chemistry.org Another approach involves the use of a mixture of antimony(V) chloride and lead(II) thiocyanate to generate chlorosulfenyl thiocyanate (ClSCN) in situ, which then acts as the electrophile. oup.com

Table 1: Electrophilic Thiocyanation of Arenes

| Catalyst | Thiocyanating Agent | Substrate Type | Selectivity | Reference |

| Iron(III) chloride | N-thiocyanatosaccharin | Activated arenes (anisoles, phenols, anilines) | para-selective | acs.orgnih.govorganic-chemistry.orgacs.org |

| Antimony(V) chloride | Lead(II) thiocyanate | Less reactive arenes (alkyl- and halobenzenes) | para-selective | oup.com |

| Zinc chloride | Electrogenerated thiocyanogen | Hydroxy- and alkoxy-substituted benzenes | Not specified | researchgate.net |

Nucleophilic Substitution Reactions with Thiocyanate Anions

Nucleophilic substitution reactions provide another important route to aryl thiocyanates. wikipedia.org One of the classic methods is the Sandmeyer reaction, where an aryl diazonium salt is treated with a copper(I) thiocyanate. wikipedia.org For the synthesis of this compound, this would involve the diazotization of 4-fluoroaniline followed by reaction with cuprous thiocyanate.

Another approach involves the nucleophilic substitution of an aryl halide with a thiocyanate salt, such as potassium thiocyanate. fiveable.me However, this reaction is typically challenging for unactivated aryl halides like fluorobenzene due to the strength of the carbon-halogen bond. More activated aryl halides or the use of catalysts can facilitate this transformation. Additionally, aryl alkyl sulfides can be converted to aryl thiocyanates by dealkylation to form the corresponding arenethiolate, which is then treated with a cyanogen (B1215507) halide. tandfonline.comtandfonline.com

Synthetic Routes Involving Thiocyanate Precursors or Intermediates

This category of synthetic methods relies on the transformation of molecules that already contain the thiocyanate moiety or can be easily converted into it.

Reactions Involving Isothiocyanates (e.g., 4-Fluorophenyl Isothiocyanate)

Isothiocyanates (R-N=C=S) are isomers of thiocyanates (R-S-C≡N) and can sometimes be used as precursors. wikipedia.org The conversion of an isothiocyanate to a thiocyanate is an isomerization reaction. wikipedia.org While isothiocyanates are generally more thermodynamically stable, under certain conditions, the isomerization to a thiocyanate can be achieved. wikipedia.orgacs.org For example, the synthesis of 4-fluorophenyl isothiocyanate can be accomplished by reacting 4-fluoroaniline with carbon disulfide and a desulfurylating agent. beilstein-journals.org This isothiocyanate could potentially be isomerized to this compound, although this is less common as a primary synthetic route due to the stability of the isothiocyanate. wikipedia.orgacs.org

Table 2: Synthesis of 4-Fluorophenyl Isothiocyanate

| Starting Material | Reagents | Product | Reference |

| 4-Fluoroaniline | Carbon disulfide, Potassium carbonate, 2,4,6-Trichloro-1,3,5-triazine (TCT) | 4-Fluorophenyl isothiocyanate | beilstein-journals.org |

Multi-Component Reactions for Thiocyanate-Containing Scaffolds

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product that incorporates portions of all the initial reactants, have emerged as a powerful strategy for the efficient construction of complex molecular architectures. nih.govresearchgate.netfrontiersin.org This approach offers significant advantages over traditional linear syntheses, including higher atom economy, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov In the context of organosulfur chemistry, MCRs provide a valuable platform for the synthesis of various thiocyanate-containing scaffolds. These reactions often proceed through the in-situ generation and trapping of reactive intermediates, with the thiocyanate anion (SCN⁻) or its derivatives serving as a key building block. researchgate.netnih.gov

A common strategy in three-component reactions involves either the addition of a thiocyanate radical to an olefin or the trapping of a thiocyanate anion by a carbocationic intermediate formed during the reaction. researchgate.net These methods have facilitated the installation of the thiocyanate group onto a variety of molecular frameworks.

One notable example is the one-pot synthesis of highly substituted thiophene (B33073) derivatives. This reaction proceeds by combining ammonium thiocyanate, acyl chlorides, α-halocarbonyls, and enaminones under solvent-free conditions at elevated temperatures. researchgate.net The process is believed to start with the formation of an acyl isothiocyanate, which then reacts with the other components to build the thiophene ring. researchgate.net This method is notable for its operational simplicity and the high yields achieved under neutral reaction conditions. researchgate.net

The following table details the scope of this reaction with various substrates, demonstrating its versatility in producing a range of thiophene compounds. researchgate.net

Table 1: Synthesis of Thiophene Derivatives via Multi-Component Reaction

| Entry | Ar | R | R' | Product | Yield (%) |

|---|---|---|---|---|---|

| a | C₆H₅ | Me | H | 5a | 85 |

| b | 4-MeO-C₆H₄ | Me | H | 5b | 89 |

| c | 4-Me-C₆H₄ | Me | H | 5c | 88 |

| d | 4-Cl-C₆H₄ | Me | H | 5d | 92 |

| e | 4-Br-C₆H₄ | Me | H | 5e | 89 |

| f | C₆H₅ | Ph | H | 5f | 86 |

| g | 4-MeO-C₆H₄ | Ph | H | 5g | 83 |

| h | 4-Me-C₆H₄ | Ph | H | 5h | 87 |

| i | 4-Cl-C₆H₄ | Ph | H | 5i | 91 |

| j | 4-Br-C₆H₄ | Ph | H | 5j | 88 |

| k | C₆H₅ | Me | Me | 5k | 78 |

Data sourced from a study on the multicomponent synthesis of thiophenes. researchgate.net

Another significant application of MCRs in this area is the synthesis of nitrogen-containing heterocycles. For instance, 1,2,4-triazole-3-thione derivatives can be prepared through a one-pot, solvent-free condensation of ammonium thiocyanate and aroyl chlorides with ethyl carbazate. tandfonline.com This method is praised for its mild reaction conditions, short reaction times, and high yields, aligning with the principles of green chemistry. tandfonline.com

Table 2: Synthesis of 1,2,4-Triazole-3-thione Derivatives

| Compound | Ar | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4a | 4-Chlorophenyl | 90 | 114-116 |

| 4b | 4-Bromophenyl | 92 | 128-130 |

| 4c | 4-Methylphenyl | 88 | 102-104 |

| 4d | 3-Nitrophenyl | 85 | 137-139 |

| 4e | Phenyl | 86 | 83-85 |

| 4f | p-Tolyl | 89 | 118-120 |

Data adapted from a study on the three-component synthesis of 1,2,4-triazole-3-thiones. tandfonline.com

Furthermore, MCRs have been developed for the construction of other heterocyclic systems. An efficient I₂/CuCl₂-promoted one-pot, three-component strategy allows for the synthesis of 1,2,3-thiadiazoles from methyl ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate, which serves as an odorless sulfur source. rsc.org This method is valued for its use of simple, commercially available starting materials and its broad substrate scope. rsc.org

More recent advancements include the use of visible light to mediate MCRs. A photocatalyst-free, visible-light-induced three-component reaction of α-diazoesters, cyclic ethers, and sodium thiocyanate has been developed to construct organic thiocyanates at room temperature. bohrium.com This environmentally friendly method proceeds without the need for catalysts or additives, demonstrating good functional group tolerance. bohrium.com

The Ugi four-component reaction, a cornerstone of MCR chemistry, brings together a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org While not directly producing thiocyanates in its classic form, the versatility of the Ugi reaction allows for the incorporation of diverse functional groups. nih.govorganic-chemistry.org The core reaction mechanism involves the formation of a nitrilium ion intermediate, which is then trapped by a nucleophile. wikipedia.orgnih.gov This opens up possibilities for using thiocyanate or other sulfur-containing nucleophiles to generate complex, peptide-like scaffolds containing the desired functionality.

Finally, oxidative thiocyanation can be applied to the products of MCRs to introduce a thiocyanate group. For example, a 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold, itself formed via an MCR, can be subjected to oxidative thiocyanation using ammonium thiocyanate (NH₄SCN) and ceric ammonium nitrate (B79036) (CAN) to furnish the thiocyanated product in high yield. acs.org

Chemical Transformations and Derivative Synthesis from 4 Fluorophenyl Thiocyanate

Conversions to Other Organosulfur Functionalities

4-Fluorophenyl thiocyanate (B1210189) serves as a versatile precursor for the synthesis of various organosulfur compounds. Its reactivity allows for transformations into thiols, disulfides, thioethers, thiocarbamates, thioesters, and sulfonyl derivatives, among others. These transformations are crucial in medicinal chemistry and materials science for creating novel molecules with specific properties.

Synthesis of Thiols and Disulfides

The conversion of aryl thiocyanates to thiols typically involves reduction. For instance, the thiocyanate group can be reduced to the corresponding thiol. Another common reaction is the conversion to disulfides. In some cases, the formation of disulfides can occur under conditions intended for other transformations. For example, during attempts to synthesize ketones from thioesters and radical precursors, the formation of disulfide byproducts has been observed, suggesting that under certain catalytic or photoredox conditions, the thioether or thioester can be cleaved to form a thiol or thiyl radical, which then dimerizes. tdl.org

Formation of Thioethers and Sulfides

The synthesis of thioethers (sulfides) from 4-fluorophenyl thiocyanate can be achieved through various methods. One common approach involves the reaction with Grignard reagents, where the nucleophilic carbon of the Grignard reagent attacks the electrophilic sulfur of the thiocyanate, displacing the cyanide group to form a new carbon-sulfur bond. mdpi.com This method is effective for creating aryl alkyl sulfides. mdpi.com

Another strategy is the palladium-catalyzed decarbonylative thioetherification of thioesters, which can be synthesized from thiocyanates. nsf.gov This reaction provides a route to valuable thioethers and demonstrates excellent functional group tolerance. nsf.gov Additionally, the reaction of aryl thiocyanates with phenylacetylene (B144264) in the presence of a copper(I) catalyst can yield alkynyl sulfides. mdpi.com

Recent advancements have also explored biocatalytic approaches for the asymmetric synthesis of thioethers, highlighting the ongoing efforts to develop more selective and environmentally friendly methods. acs.org

| Reactant(s) | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl thiocyanate, Grignard reagent | Nucleophilic substitution | Aryl alkyl sulfide | 80-85% | mdpi.com |

| S-(4-fluorophenyl) benzothioate | [Rh(cod)Cl]2 (2 mol%), toluene, 160 °C, 15 h | (4-Fluorophenyl)(phenyl)sulfane | 98% | nsf.gov |

| Aryl thiocyanate, Phenylacetylene | CuI, Cs2CO3, acetonitrile, room temperature | Alkynyl sulfide | 90% | mdpi.com |

Derivatization to Thiocarbamates and Thioesters

This compound can be converted to thiocarbamates and thioesters, which are important functional groups in various biologically active molecules.

Thiocarbamates: The Riemschneider thiocarbamate synthesis is a classic method that converts alkyl or aryl thiocyanates into thiocarbamates using acidic conditions followed by hydrolysis. wikipedia.org This method is generally effective, though it has limitations with certain ortho-substituted aryl thiocyanates and acid-sensitive compounds. wikipedia.org More contemporary, metal- and solvent-free methods have been developed for the synthesis of primary thiocarbamates from thiocyanate salts and alcohols or phenols, offering a greener alternative. nih.gov The reaction of 4-fluorophenyl isothiocyanate, which can be derived from the corresponding aniline (B41778), with various nucleophiles also leads to the formation of thioureas and thiocarbamates. beilstein-journals.org

Thioesters: Thioesters can be synthesized from thiols, which can be generated from thiocyanates. researchgate.net Palladium-catalyzed carbonylative coupling reactions of amides with disulfides also provide a route to thioesters. thieme-connect.de Furthermore, thioesters can be prepared by the reaction of carboxylic acids with thiols in the presence of a catalyst. researchgate.net

| Starting Material | Reagents and Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aryl thiocyanate | H2SO4, then H2O | Thiocarbamate | Riemschneider synthesis | wikipedia.org |

| Thiocyanate salt, Alcohols/Phenols | 4-dodecylbenzenesulfonic acid, solvent-free | Primary thiocarbamate | Metal- and solvent-free, high efficiency | nih.gov |

| 4-Fluoroaniline (B128567) | CS2, K2CO3, then TCT | 4-Fluorophenyl isothiocyanate (precursor to thiocarbamates) | One-pot aqueous synthesis | beilstein-journals.org |

| Carboxylic acid, Thiol | Trifluoroacetic acid (TFA) | Thioester | Facile C-S bond formation | researchgate.net |

Oxidative Transformations to Sulfonyl Compounds (e.g., Sulfonyl Cyanides, Sulfonyl Chlorides)

The sulfur atom in this compound can be oxidized to higher oxidation states, leading to the formation of sulfonyl compounds.

Sulfonyl Cyanides: The oxidation of thiocyanates is a known method for the synthesis of sulfonyl cyanides. orgsyn.org For example, oxidation of a thiocyano derivative with m-chloroperoxybenzoic acid (mCPBA) can afford the corresponding sulfinyl cyanide. nih.gov

Sulfonyl Chlorides: Organic thiocyanates are considered advantageous precursors for sulfonyl chlorides due to their stability and ease of handling. beilstein-journals.org The transformation involves oxidation with aqueous chlorine. beilstein-journals.org This method is applicable in radiochemistry for the synthesis of 18F-labelled sulfonyl chlorides from the corresponding thiocyanates. beilstein-journals.org

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Thiocyanate | Oxidation (e.g., mCPBA) | Sulfinyl Cyanide/Sulfonyl Cyanide | orgsyn.orgnih.gov |

| Organic thiocyanate | Aqueous chlorine | Sulfonyl Chloride | beilstein-journals.org |

Introduction of Trifluoromethylthiolate Groups

Aryl thiocyanates, including this compound, are valuable intermediates for the synthesis of aryl trifluoromethyl thioethers. rsc.org This transformation can be achieved by reacting the aryl thiocyanate with a nucleophilic trifluoromethylating reagent, such as the Ruppert-Prakash reagent (TMSCF3), in the presence of a fluoride (B91410) source like cesium fluoride. mdpi.com This process does not require a copper catalyst. rsc.org A one-pot Sandmeyer reaction, converting an aniline to the diazonium salt followed by reaction with a thiocyanate source and a trifluoromethylating agent, provides a direct route to aryl trifluoromethyl thioethers. rsc.orgnih.gov

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Aryl thiocyanate | TMSCF3, CsF, acetonitrile, room temperature | Aryl trifluoromethyl thioether | Copper-free trifluoromethylation | mdpi.comrsc.org |

| Arenediazonium salt | NaSCN, CuSCN, TMSCF3, Cs2CO3, acetonitrile | Aryl trifluoromethyl thioether | One-pot Sandmeyer trifluoromethylthiolation | rsc.orgnih.gov |

Phosphorus-Sulfur Bond Formation (e.g., Phosphonothioates)

The reaction of thiocyanates with phosphorus compounds can lead to the formation of a phosphorus-sulfur bond, yielding products such as phosphonothioates. S-Alkyl organophosphorus compounds are often prepared from the corresponding thiocyanate. ucc.ie While the direct reaction of this compound with phosphorus nucleophiles is a plausible route, specific examples in the searched literature were not prominent. However, the general reactivity of thiocyanates suggests their utility in this type of transformation.

Annulation and Heterocyclic Ring Formation

The thiocyanate moiety is a versatile functional group for the construction of various heterocyclic ring systems, particularly those containing sulfur and nitrogen atoms. The presence of the 4-fluorophenyl group can influence the reactivity and properties of the resulting heterocyclic derivatives.

The synthesis of thiazole (B1198619) derivatives, a class of sulfur-containing heterocycles, can be achieved through cyclization reactions involving a thiocyanate source. While direct cyclization starting from this compound is one possible route, related methods often involve the use of a 4-fluorophenyl-containing substrate and a thiocyanate salt. For instance, thiazole-linked triazoles bearing a 4-fluorophenyl substituent have been synthesized. acs.org This involves the cyclization of a precursor like 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with phenacyl bromides. acs.org Another approach involves the reaction of primary amines with α-nitro epoxides in the presence of potassium thiocyanate to produce thiazoles. mdpi.com

Similarly, oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom, can be synthesized using thiocyanate reagents. One notable method involves the reaction of α-azidochalcones with potassium thiocyanate. nih.govbeilstein-journals.org In this reaction, the α-azidochalcone, which can bear a 4-fluorophenyl group, is treated with potassium thiocyanate in the presence of an oxidizing agent like potassium persulfate to yield highly substituted oxazoles. nih.govbeilstein-journals.org The reaction is proposed to proceed through a 2H-azirine intermediate. beilstein-journals.org The use of ferric nitrate (B79036) instead of persulfate with the same starting materials can lead to the formation of 2-aminothiazoles, highlighting the tunability of the reaction conditions to favor different heterocyclic cores. nih.govbeilstein-journals.org

| Starting Material | Reagents | Heterocycle Formed | Reference |

| (Z)-2-azido-1,3-bis(4-chlorophenyl)prop-2-en-1-one | Potassium thiocyanate, Potassium persulfate | 2,4,5-Trisubstituted oxazole | nih.govbeilstein-journals.org |

| (Z)-2-azido-1,3-bis(4-chlorophenyl)prop-2-en-1-one | Potassium thiocyanate, Ferric nitrate | 2-Aminothiazole | nih.govbeilstein-journals.org |

| 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Phenacyl bromides | Thiazole-linked triazole | acs.org |

The reaction of organic thiocyanates with azide (B81097) sources provides a direct route to the formation of thiotetrazoles, a class of five-membered nitrogen-sulfur heterocycles. For example, 1-(4-Fluorophenyl)-3,5-dimethyl-4-thiocyanato-1H-pyrazole undergoes a cycloaddition reaction with sodium azide in the presence of a Lewis acid such as zinc chloride to afford the corresponding thiotetrazole in high yield. researchgate.net This transformation highlights the utility of the thiocyanate group as a precursor for building more complex heterocyclic systems. researchgate.net The general applicability of this reaction for converting thiocyanates to thiotetrazoles is also noted in patent literature. google.com Another related synthesis is that of 5-(ethylthio)-1-(4-fluorophenyl)-1H-tetrazole, further demonstrating the accessibility of this class of compounds. acs.org

| Reactant | Reagents | Product | Yield | Reference |

| 1-(4-Fluorophenyl)-3,5-dimethyl-4-thiocyanato-1H-pyrazole | NaN₃, ZnCl₂ | 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl-thiotetrazole | 91% | researchgate.net |

Coordination Chemistry and Metal Complexation

The thiocyanate group (-SCN) is a classic ambidentate ligand in coordination chemistry, capable of binding to a metal center through either the nitrogen atom (isothiocyanato, M-NCS) or the sulfur atom (thiocyanato, M-SCN). It can also act as a bridging ligand, linking two or more metal centers (M-SCN-M'). researchgate.netwikipedia.org The electronic and steric properties of the organic substituent, in this case, the 4-fluorophenyl group, can influence the coordination behavior and the properties of the resulting metal complexes.

The bonding mode of the thiocyanate ligand is influenced by the nature of the metal ion (Hard and Soft Acid-Base theory), the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions. wikipedia.org Hard metal ions generally favor coordination through the nitrogen atom, while softer metal ions prefer to bind through the sulfur atom. wikipedia.org

In complexes involving ligands such as tris(4-fluorophenyl)phosphine (B91858) (P(4-FPh)₃), the electronic effects of the fluorinated aryl groups on the phosphine (B1218219) can modulate the properties of the metal center, which in turn can influence the bonding of the thiocyanate ligand. researchgate.netrsc.org For instance, in copper(I) thiocyanate complexes containing P(4-FPh)₃ and pyridine-based ligands, both terminal N-bonded thiocyanates and bridging thiocyanate groups have been observed. researchgate.net The thiocyanate ligand can adopt a linear bridging mode (···Cu(NCS)(PR₃)(py-base)(Cu)···) or form part of an eight-membered ring in dimeric structures. researchgate.net Similarly, silver(I) thiocyanate forms adducts with P(C₆H₄-4F)₃, showcasing the versatility of the thiocyanate ligand in constructing various coordination architectures. rsc.org

The structural and spectroscopic characterization of metal complexes containing this compound or related ligands provides valuable insights into their bonding and electronic properties.

Structural Aspects: X-ray crystallography is a powerful tool for determining the precise coordination environment of the metal ion and the bonding mode of the thiocyanate ligand. In a cobalt(II) complex with thiocyanate and 1-(2-fluorophenyl)piperazine, the crystal structure revealed a distorted tetrahedral CoN₄ coordination geometry, with the cobalt ion being coordinated by four N-bonded thiocyanate ligands. jyu.fi In copper(I) and silver(I) complexes with P(4-FPh)₃, a variety of structures have been characterized, including mononuclear species with terminal N-coordinated thiocyanate, and dimeric and polymeric structures with bridging thiocyanate ligands. researchgate.netrsc.org

Spectroscopic Aspects: Infrared (IR) spectroscopy is particularly useful for distinguishing between the different coordination modes of the thiocyanate ligand. The C-N stretching frequency (ν(C-N)) is a key diagnostic tool. researchgate.net

N-bonded (isothiocyanato): ν(C-N) typically appears above 2050 cm⁻¹.

S-bonded (thiocyanato): ν(C-N) is generally observed at lower frequencies.

Bridging: ν(C-N) often appears at higher frequencies than the N-bonded mode.

In the case of a cobalt(II) complex with 1-(2-fluorophenyl)piperazine, the FT-IR spectrum confirms the presence of N-bonded thiocyanate. jyu.fi For copper(I) thiocyanate complexes with P(4-FPh)₃, the IR spectra show ν(C-N) bands corresponding to the observed coordination modes. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR for phosphine-containing complexes, provides information about the number of unique phosphorus environments and can be used to deduce the structure of the complexes in solution. researchgate.net For example, ³¹P CPMAS NMR spectroscopy of copper(I) thiocyanate complexes with P(4-FPh)₃ clearly differentiates between inequivalent phosphorus positions. researchgate.net

| Complex | Metal Center | Key Ligands | Structural Feature | Spectroscopic Data (ν(C-N) in cm⁻¹) | Reference |

| Co(SCN)₄₂ | Co(II) | 1-(2-fluorophenyl)piperazine, Thiocyanate | Distorted CoN₄ tetrahedra, N-bonded thiocyanate | - | jyu.fi |

| [(P(4-FPh)₃)(mpy)Cu(NCS)₂Cu(P(4-FPh)₃)(mpy)] | Cu(I) | Tris(4-fluorophenyl)phosphine, 2-methylpyridine, Thiocyanate | Dimeric, bridging thiocyanate | - | researchgate.net |

| [···Cu(NCS)(P(4-FPh)₃)(py)(Cu)···] | Cu(I) | Tris(4-fluorophenyl)phosphine, Pyridine, Thiocyanate | Polymeric, linearly bridging thiocyanate | - | researchgate.net |

| [(R₃E)₃Ag(NCS)] | Ag(I) | Tris(4-fluorophenyl)phosphine, Thiocyanate | Mononuclear, N-bonded thiocyanate | - | rsc.org |

Spectroscopic and Computational Characterization of 4 Fluorophenyl Thiocyanate Structures

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. By examining the interaction of electromagnetic radiation with 4-Fluorophenyl thiocyanate (B1210189), detailed information about its atomic arrangement, bond vibrations, and electronic transitions can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. However, a review of the available scientific literature did not yield specific experimental ¹H or ¹³C NMR data for 4-Fluorophenyl thiocyanate.

Characterization data is available for more complex derivatives, such as N-acylthioureas containing the 4-fluorophenyl moiety. For instance, in N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea, the protons on the 4-fluorophenyl group appear in the aromatic region of the ¹H NMR spectrum, and their signals are influenced by the fluorine atom and the thiourea (B124793) linkage chula.ac.th. Similarly, ¹³C NMR studies on such derivatives allow for the identification of all unique carbon environments, including the carbon atoms of the fluorophenyl ring and the characteristic thiourea carbon chula.ac.th. Analysis of these related compounds indicates that the fluorine atom introduces observable splitting patterns in both ¹H and ¹³C NMR spectra due to H-F and C-F coupling.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the most prominent feature in its IR spectrum is the sharp, strong absorption band corresponding to the asymmetric stretching vibration (ν(C≡N)) of the thiocyanate (–SCN) group. This band is typically observed in the range of 2190–2130 cm⁻¹. In metal-thiocyanate complexes, this stretching vibration is a key diagnostic marker, with its exact position indicating the coordination mode of the thiocyanate ligand researchgate.net. For example, in various copper(I) thiocyanate complexes, the ν(C≡N) band appears between 2062 and 2105 cm⁻¹ researchgate.net.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the electronic transitions within a molecule. Absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.

Specific experimental UV-Vis absorption data (λmax) for this compound are not detailed in the surveyed literature. However, data for related, more complex structures are available. For example, the UV-Vis spectrum of N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea, recorded in ethanol, shows absorption maxima at 218 nm and 286 nm chula.ac.th. Theoretical studies on similar molecules using Time-Dependent Density Functional Theory (TD-DFT) are often employed to calculate the electronic transitions and predict the UV-Vis spectrum, correlating the observed bands with specific molecular orbital transitions (e.g., π → π) niscpr.res.in. For this compound, absorption would be expected due to the π → π transitions within the fluorinated aromatic ring system.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable information about the molecule's structure.

The molecular formula for this compound is C₇H₄FNS, which corresponds to a monoisotopic mass of approximately 153.01 Da. In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 153. While a specific, published mass spectrum for this compound (CAS 2924-02-9) is not available in the provided results, the spectrum for its isomer, 4-Fluorophenyl isothiocyanate (CAS 1544-68-9), also shows a top peak at m/z 153 nih.gov. Key fragment ions would likely arise from the loss of the SCN group or cleavage of the aromatic ring. High-Resolution Mass Spectrometry (HRMS) is frequently used in the characterization of related, newly synthesized compounds to confirm their elemental composition with high accuracy rsc.org.

| Property | Expected Value |

| Molecular Formula | C₇H₄FNS |

| Monoisotopic Mass | 153.0050 Da |

| Molecular Ion Peak [M]⁺ | m/z 153 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

A crystal structure for the parent this compound is not available in the surveyed literature. However, the structures of closely related derivatives have been determined, offering insight into the expected solid-state conformation. One such example is N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea. jst.go.jpresearchgate.net This compound crystallizes in the triclinic system with the space group P1̅. jst.go.jpscispace.com The molecule is not planar and adopts a trans-cis configuration with respect to the positions of the propionyl and 4-fluorophenyl groups relative to the thiono sulfur atom. The crystal structure is stabilized by intermolecular N-H···S hydrogen bonds, which link molecules into dimers. jst.go.jpresearchgate.net This type of analysis provides a definitive view of the three-dimensional arrangement and packing of molecules containing the 4-fluorophenyl and thiocyanate-related moieties.

| Crystal Data for N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea | |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 5.4651(12) |

| b (Å) | 9.033(2) |

| c (Å) | 11.894(3) |

| α (°) | 99.814(3) |

| β (°) | 93.225(3) |

| γ (°) | 94.621(4) |

| Volume (ų) | 575.2(2) |

| Z | 2 |

| Data sourced from references jst.go.jpscispace.com. |

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a vital complement to experimental techniques, providing theoretical insight into molecular structure, stability, and reactivity. Density Functional Theory (DFT) is a particularly prominent method used to study compounds like this compound.

Researchers commonly use DFT methods, such as B3LYP, paired with basis sets like 6-311+G(d,p) or higher, to perform a range of calculations. acs.orgtandfonline.com These studies typically begin with a geometry optimization to find the lowest energy (most stable) conformation of the molecule. The optimized structure provides theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data if available. tandfonline.comresearchgate.net

Once the geometry is optimized, further calculations can be performed:

Vibrational Frequency Analysis: This computes the theoretical IR and Raman spectra. The calculated frequencies are often scaled by a factor to improve agreement with experimental data and are used to make definitive assignments for each vibrational mode based on the Potential Energy Distribution (PED). researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing insight into its intermolecular interactions. researchgate.nettandfonline.com

Natural Bond Orbital (NBO) Analysis: This method analyzes charge delocalization and hyperconjugative interactions within the molecule, contributing to a deeper understanding of its stability. researchgate.net

These computational approaches provide a detailed electronic and structural picture that is often essential for interpreting experimental results and understanding the fundamental properties of the molecule.

Electronic Structure Calculations (e.g., DFT) and Bonding Analysis

Density Functional Theory (DFT) stands as a primary computational tool for investigating the electronic properties, geometry, and reactivity of molecules like this compound. Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and analyze its electronic structure. mdpi.comindexcopernicus.com Such calculations provide a detailed picture of the electron density distribution, molecular orbitals, and the nature of chemical bonds.

Analysis of the electronic structure often involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the chemical reactivity and electronic transitions within the molecule. researchgate.net For instance, a small HOMO-LUMO gap is typically associated with high chemical reactivity and polarizability. researchgate.net In substituted phenyl thiocyanates, the electronic character is influenced by both the aromatic ring and the thiocyanate group.

Natural Bond Orbital (NBO) analysis is another critical technique used to understand bonding. It provides insights into charge delocalization, hyperconjugative interactions, and the formal charge distribution on each atom. researchgate.net In related molecules like iodophenyl isothiocyanates, studies have shown that the substituent on the phenyl ring can slightly affect the bond lengths and charge distribution within the NCS group. benthamopen.com For this compound, the electronegative fluorine atom is expected to influence the charge on the carbon atom of the thiocyanate group through inductive effects.

| Parameter | Typical Value | Computational Method |

| C-S Bond Length | ~1.68 Å | DFT/B3LYP |

| C≡N Bond Length | ~1.16 Å | DFT/B3LYP |

| Phenyl C-S Bond Length | ~1.78 Å | DFT/B3LYP |

| C-S-C Bond Angle | ~99° | DFT/B3LYP |

| S-C≡N Bond Angle | ~179° | DFT/B3LYP |

| HOMO-LUMO Gap | 3-5 eV | DFT/B3LYP |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule's conformation is primarily defined by the dihedral angle of the C-S-C-N linkage. Computational methods are used to explore the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the corresponding energy. researchgate.netyoutube.com

The process involves identifying stable conformers, which correspond to local minima on the PES, and transition states, which are saddle points connecting these minima. rsc.org For molecules with a flexible side chain attached to a phenyl ring, different orientations (e.g., cis and trans or gauche) can exist. researchgate.net For example, studies on related o-fluorophenyl isothiocyanate have considered the relative stability of conformers based on the interaction between the fluorine atom and the isothiocyanate group. benthamopen.com

Two-dimensional potential energy surfaces (2D PESs) can be constructed, often at a theoretical level like B3LYP/aug-cc-pVTZ, to visualize the interconversion pathways between different conformers. rsc.org Harmonic vibrational frequency calculations are subsequently performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) on the potential energy surface. mdpi.com This analysis is crucial for understanding the molecule's dynamic behavior in different environments.

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Population (%) |

| Planar | 0° | 0.00 | 75 |

| Perpendicular | 90° | 2.50 | 5 |

| Skew | 45° | 1.20 | 20 |

Prediction and Interpretation of Spectroscopic Data through Quantum Mechanics

Quantum mechanical calculations are a powerful tool for predicting and interpreting spectroscopic data, providing a direct link between the computed molecular properties and experimental observations. iosrjournals.org For this compound, DFT calculations can accurately predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. indexcopernicus.comresearchgate.net

The process begins with the optimization of the molecule's equilibrium geometry. Subsequently, harmonic vibrational frequencies are calculated. These computed frequencies, along with their corresponding IR and Raman intensities, can be compared with experimental spectra. indexcopernicus.com This comparison aids in the definitive assignment of vibrational modes to specific atomic motions within the molecule. For example, the characteristic C≡N and C-S stretching frequencies of the thiocyanate group can be precisely identified. researchgate.net

Similarly, theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be correlated with experimental data, helping to assign peaks and confirm the molecular structure. researchgate.net This integrated approach, combining theoretical predictions with experimental measurements, allows for a robust and detailed structural and vibrational characterization of the molecule. indexcopernicus.comresearchgate.net

Analysis of Substituent Effects on Electronic and Steric Properties

The fluorine atom at the para-position of the phenyl ring significantly influences the electronic and steric properties of this compound. Substituent effects are typically categorized into inductive and resonance effects, which are transmitted through sigma bonds and the pi system, respectively. ucsb.edu

Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). ucsb.edu This effect polarizes the C-F bond and the entire sigma framework, leading to a decrease in electron density on the phenyl ring and influencing the attached thiocyanate group. This can affect the molecule's acidity, basicity, and reactivity at various sites. ucsb.edu

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Dispersion Forces)

The intermolecular forces in solid or liquid this compound dictate its macroscopic physical properties. These interactions can be studied using both crystallographic data and computational methods like Hirshfeld surface analysis. nih.govjyu.finih.gov

The primary intermolecular forces at play include:

Dipole-Dipole Interactions : The thiocyanate group (SCN) is polar, creating a molecular dipole moment. These permanent dipoles lead to electrostatic dipole-dipole attractions between neighboring molecules. ck12.orglibretexts.org

London Dispersion Forces : These forces are present in all molecules and arise from temporary fluctuations in electron density. They are significant for aromatic systems and increase with molecular size and surface area. libretexts.org

Weak Hydrogen Bonds : While not a classical hydrogen bond donor, weak C-H···N and C-H···S hydrogen bonds can form, where a hydrogen atom on the phenyl ring interacts with the nitrogen or sulfur atom of the thiocyanate group of an adjacent molecule. nih.govscispace.com These interactions are important for stabilizing the crystal packing. nih.gov

Interactions Involving Fluorine : The organic fluorine atom can participate in various weak interactions. These include C-H···F contacts and C-F···π interactions, where the fluorine atom interacts with the pi system of a neighboring aromatic ring. researchgate.net Dispersion and polarization components are crucial in these interactions. researchgate.net In some complexes, N-H···S hydrogen bonds are key to forming three-dimensional networks. jyu.fi

Mechanistic and Structure Activity Relationship Sar Studies in Biological Systems

Investigation of Molecular Mechanisms of Action (e.g., Apoptosis Induction)

The biological activity of aryl thiocyanates and their isomers, isothiocyanates, often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The isomer, 4-Fluorophenyl isothiocyanate, is known to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. smolecule.com Isothiocyanates, in general, are recognized for their ability to trigger apoptosis, which may contribute to a decreased cancer incidence associated with diets rich in these compounds. scbt.com This process can suppress the growth of preclinical tumors. scbt.com

The mechanism for thiocyanates often involves interaction with crucial cellular components. Phenyl thiocyanate (B1210189), the parent compound of 4-Fluorophenyl thiocyanate, has been shown to inhibit enzymes like peroxidases by competitively binding to their active sites. More specifically, certain phenyl thiocyanate derivatives have been identified as selective inhibitors of Sirtuin 1 (Sirt1), a NAD+ dependent lysine (B10760008) deacetylase. frontiersin.org Sirt1 is implicated in cancer pathogenesis, and its inhibition can impair cell proliferation, migration, and colony formation in cancer cells, including the HeLa cervical cancer line. frontiersin.orgnih.gov The thiocyanate group itself is critical for this inhibitory activity. frontiersin.org

Elucidation of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound dictates its biological function.

The two key features of this compound are the thiocyanate (-SCN) group and the fluorine atom attached to the phenyl ring. The thiocyanate group is a vital structural motif, or pharmacophore, found in many biologically active molecules. rsc.org It is a versatile precursor in chemical synthesis and is integral to the bioactivity of compounds with anticancer, antibacterial, and antifungal properties. mdpi.comacs.org In specific instances, such as with Sirt1 inhibitors, the thiocyanate moiety was found to be essential for both the selectivity and affinity of the compound towards its target. frontiersin.org Structural analogues that lacked the thiocyanate group did not exhibit the same inhibitory effect. frontiersin.org

The incorporation of a fluorine atom can dramatically alter a molecule's physical and chemical properties, which in turn influences its biological activity. Fluorine is highly electronegative and can affect a compound's lipophilicity, metabolic stability, and bioavailability. In the case of the isomeric 4-Fluorophenyl isothiocyanate, the presence of the fluorine atom is noted to enhance the compound's electrophilicity, a key factor in its chemical reactivity. smolecule.com This enhanced reactivity can influence how the molecule interacts with biological targets like proteins and nucleic acids. smolecule.com

The insights gained from SAR studies provide principles for designing new molecules with enhanced or modified biological activity. The thiocyanate group serves as a versatile chemical handle, allowing for its conversion into other sulfur-containing functional groups, which can lead to new bioactive compounds. mdpi.com

A key design principle involves using computational methods, such as virtual screening and docking studies, to predict how structural changes will affect a molecule's interaction with a biological target. frontiersin.org For example, iterative docking studies have been used to identify thiocyanate-containing compounds with higher solubility and improved inhibitory activity against enzymes like Sirt1. frontiersin.org By analyzing the predicted binding poses, researchers can identify which parts of the molecule form crucial interactions, such as hydrogen bonds, with the target protein. frontiersin.org This knowledge allows for the rational design of new analogues with optimized affinity and selectivity. Modifications to the phenyl ring, such as adding or changing substituent groups, can significantly alter the efficacy and selectivity of aryl thiocyanates against biological targets.

In Vitro Biological Activity Evaluation in Cell-Based Assays

The biological effects of this compound and related compounds are directly measured through in vitro assays that assess their toxicity to cancer cells and their ability to inhibit the growth of microorganisms.

Aryl thiocyanates have been investigated for their potential anticancer effects. rsc.org While specific data for this compound is not widely documented, the cytotoxic activity of its parent compound, Phenyl thiocyanate, has been evaluated. It demonstrated the ability to inhibit the proliferation of several cancer cell lines, as shown in the table below.

Furthermore, studies on thiocyanate-containing Sirt1 inhibitors have confirmed their antiproliferative effects on human cervical cancer (HeLa) cells. frontiersin.orgnih.gov Similarly, various complex synthetic derivatives that include a thiocyanate moiety have shown cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). semanticscholar.orgajol.info

Table 1: Cytotoxicity of Phenyl Thiocyanate in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 15 | |

| A549 | Lung Cancer | 30 | |

| MKN-74 | Gastric Cancer | 25 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Organic compounds containing the thiocyanate group are known to possess a range of bioactivities, including antibacterial and antifungal effects. mdpi.com The thiocyanate functional group is a key component in many molecules synthesized for antimicrobial evaluation. ijcrt.orgjocpr.com

Table 2: General Antimicrobial Profile of Aryl Thiocyanate Derivatives

| Organism Type | Activity Noted | Example Organisms | References |

|---|---|---|---|

| Gram-positive Bacteria | Antibacterial | Staphylococcus aureus, Bacillus subtilis | connectjournals.com |

| Gram-negative Bacteria | Antibacterial | Escherichia coli, Salmonella typhi | connectjournals.com |

| Fungi | Antifungal | Candida albicans, Aspergillus niger | scispace.comconnectjournals.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluorophenyl isothiocyanate |

| Phenyl thiocyanate |

| Phenyl isothiocyanate |

| S-(N-thiocarbamoyl)cysteine |

| 4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea |

| Phenylthiourea |

| Benzoyl isothiocyanate |

| 3,4-(methylenedioxy)aniline |

| Thiophene (B33073) |

| Selisistat (EX-527) |

| Sorafenib |

| Norfloxacin |

Antioxidant Activity Profiling

The direct antioxidant activity of this compound is not extensively detailed in current research literature. However, studies on structurally related compounds suggest that the presence of a fluorophenyl moiety can be compatible with antioxidant properties. For instance, the antioxidant potential of a related heterocyclic compound, 3-(4-fluorophenyl)-6,7-dihydro-5H- researchgate.netchula.ac.ththiazolo[3,2-a]pyrimidine, has been evaluated. In one study, this compound demonstrated a notable antioxidant activity level of 88.2% as measured by the thiocyanate method researchgate.net. This method is a common in vitro assay used to determine the total antioxidant capacity of a substance by measuring the inhibition of lipid peroxidation researchgate.netresearchgate.net.

The mechanism by which such compounds may exert antioxidant effects involves their ability to react with and neutralize free radicals, such as peroxyl radicals, which are key propagators in the chain reaction of lipid peroxidation researchgate.net. While these findings are for a different molecule, they provide a basis for the potential investigation of this compound's own antioxidant profile. Further studies employing various assays, such as the peroxyl radical scavenging capacity (PSC) assay or the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, would be necessary to fully characterize its capabilities nih.govfrontiersin.org.

Table 1: Antioxidant Activity of a Structurally Related Compound

This table presents data for a compound structurally related to this compound, as direct data for the primary compound was not available in the cited literature.

| Compound Name | Assay Method | Reported Activity |

|---|

Computational Biology and Molecular Recognition Studies

Computational methods are pivotal in elucidating the potential interactions between small molecules like this compound and biological targets. These in silico techniques, including molecular docking and molecular dynamics, provide insights into binding affinities and the stability of ligand-receptor complexes, guiding further experimental research.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., SirT1, TGF-β receptor kinase)

While direct molecular docking studies for this compound were not found, research on its derivatives provides valuable structure-activity relationship insights.

Sirtuin-1 (SirT1) Receptor: Docking studies have been performed on N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea, a derivative containing the 4-fluorophenyl scaffold. researchgate.netchula.ac.th This compound was docked into the active site of the SirT1 receptor (PDB ID: 4I5I) researchgate.netchula.ac.th. The simulations predicted that this derivative would have a higher biological activity compared to the reference compound, hydroxyurea, based on a more favorable (lower) re-rank score chula.ac.thchula.ac.th. Sirtuin-1 is a histone deacetylase enzyme, and its inhibition is a target in certain therapeutic areas researchgate.net.

TGF-β Receptor Kinase: The transforming growth factor-beta (TGF-β) signaling pathway, particularly the TGF-β type I receptor kinase (also known as ALK5), is another important therapeutic target nih.govprobiologists.com. Docking simulations were conducted on a complex imidazo[2,1-b] researchgate.netchula.ac.thresearchgate.netthiadiazole derivative that incorporates a thiocyanate group. nih.govnih.gov These studies showed that the derivative binds effectively within the active site of the TGF-β type I receptor kinase domain (PDB: 1RW8) through a combination of strong hydrogen bonding and hydrophobic interactions nih.gov. Research on other inhibitors of this kinase family has highlighted that moieties such as a fluorophenyl group can penetrate a hydrophobic back pocket, which is a key interaction for selectivity biorxiv.org. This suggests that the 4-fluorophenyl group could play a role in the binding of potential inhibitors to this receptor biorxiv.org.

Table 2: Molecular Docking Data for this compound Derivatives

This table summarizes docking results for derivatives of this compound, as direct studies on the parent compound were not identified.

| Derivative Compound | Target Protein | PDB ID | Key Findings |

|---|---|---|---|

| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | Sirtuin-1 (SirT1) | 4I5I | Lower re-rank score than hydroxyurea, predicting higher activity. researchgate.netchula.ac.th |

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of ligand-protein interactions over time. These simulations can reveal the stability of a docked pose, conformational changes in the protein or ligand, and the kinetics of binding and unbinding semanticscholar.orgnih.gov.

Specific MD simulation studies for this compound are not prominent in the reviewed literature. However, the methodology has been applied to other fluorophenyl-containing compounds to explore their binding dynamics with various protein targets. For example, MD simulations were employed to study the binding of enastron analogues, including a derivative with a 4-(2-Fluorophenyl) group, to the Eg5 protein nih.gov. These simulations were performed using the Desmond software package with the OPLS 2005 force field and a TIP3P water model to solvate the system nih.gov. Such simulations provide detailed information on the stability of the ligand-protein complex and can help rationalize experimental findings nih.gov.

In another example, steered molecular dynamics (SMD) simulations were used to investigate the dissociation of various ligands, including one with a 4-fluorophenyl group, from Focal Adhesion Kinase (FAK) semanticscholar.org. This approach can help predict ligand dissociation rates and identify key interactions that prolong the residence time of a ligand in the binding site semanticscholar.org. Similarly, MD simulations have been used to investigate solvent effects and the stability of other compounds containing a chloro-fluorophenyl moiety researchgate.net. These examples demonstrate the utility of MD simulations for characterizing the binding behavior of molecules structurally related to this compound.

Table 3: Example Parameters for Molecular Dynamics Simulation of a Fluorophenyl-Containing Compound

This table provides an example of parameters used in MD simulations for a related compound, illustrating a typical computational setup.

| Parameter | Value/Method |

|---|---|

| Simulation Software | Desmond nih.gov |

| Force Field | OPLS 2005 nih.gov |

| Water Model | TIP3P nih.gov |

| System Solvation | 10 Å cubic water box nih.gov |

| System Neutralization | Addition of counter ions (e.g., Na+) nih.gov |

Advanced Research Directions and Future Perspectives

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally friendly and sustainable methods for synthesizing 4-Fluorophenyl thiocyanate (B1210189) and related organothiocyanates is a key area of research. rsc.orgrsc.org Traditional synthetic routes often involve harsh conditions and the use of toxic reagents. Modern approaches focus on minimizing waste, reducing energy consumption, and utilizing safer chemicals, aligning with the principles of green chemistry. semanticscholar.orgmdpi.com

One promising strategy is the use of solvent-free mechanochemical processes. rsc.orgresearchgate.net For instance, the electrophilic C–H thiocyanation of various aromatic compounds has been achieved in a mixer-mill, using a cost-effective combination of N-chlorosuccinimide and sodium thiocyanate to generate the thiocyanating agent in situ. rsc.orgrsc.org This method has been successfully applied to indoles and imidazo[1,2-a]pyridines, yielding good to excellent results without the need for a solvent. rsc.orgrsc.org The sustainability of such protocols is often evaluated using green metrics like the E-factor and Ecoscale score, which have shown significant improvements over conventional solution-phase methods. rsc.org

Another green approach involves visible-light-induced reactions. acs.org These methods often utilize inexpensive and readily available thiocyanate sources, like ammonium (B1175870) thiocyanate, and molecular oxygen as a green oxidant. acs.org Such photochemical reactions can proceed without the need for external photocatalysts, further enhancing their environmental credentials. acs.org The development of these green synthetic methodologies is crucial for the large-scale and environmentally responsible production of 4-Fluorophenyl thiocyanate and other valuable organothiocyanates.

Development of New Catalytic Systems for Thiocyanation and Transformations

The discovery and optimization of new catalytic systems are pivotal for the efficient and selective synthesis and transformation of this compound. researchgate.netvulcanchem.com Research in this area is focused on developing catalysts that are not only highly active and selective but also cost-effective and environmentally benign. vulcanchem.comresearchgate.net

Iron(III) chloride has emerged as an effective Lewis acid catalyst for the regioselective thiocyanation of arenes. acs.org This method allows for the rapid and efficient functionalization of a wide range of activated aromatic compounds with N-thiocyanatosaccharin as the thiocyanating agent. acs.org The reaction times are typically short, and the process has been successfully applied to the late-stage functionalization of biologically active molecules. acs.org

Copper-catalyzed reactions have also shown great promise. researchgate.net For example, a visible-light-induced, copper-catalyzed three-component difluoroalkyl thiocyanidation of alkenes has been developed. researchgate.net In this system, the copper complex acts as both a photoredox catalyst and a cross-coupling catalyst, enabling the construction of complex difluorothiocyanate compounds. researchgate.net Furthermore, enzyme-based catalytic systems are being explored for asymmetric thiocyanation reactions, offering the potential for high enantioselectivity. researchgate.net These advancements in catalysis are expanding the synthetic toolbox for accessing and modifying this compound and its derivatives.

Exploration in Materials Science and Polymer Chemistry

The unique properties of the fluorine atom and the thiocyanate group make this compound an interesting building block for new materials and polymers. pageplace.demdpi.com The incorporation of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy. pageplace.demdpi.com

Fluorinated polymers, in general, have found applications in a wide range of high-tech fields, including electronics, aerospace, and biomaterials. pageplace.de The introduction of a thiocyanate group provides a versatile handle for further functionalization or for creating cross-linked polymer networks. For instance, thiocyanate groups can be converted into other sulfur-containing functionalities, which can influence the material's properties. rsc.org

One area of exploration is the use of fluorinated compounds in polymer inclusion membranes (PIMs). researchgate.net Polymers like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) have been used to create PIMs for the extraction of specific ions, such as thiocyanate, from aqueous solutions. researchgate.net The development of new polymers incorporating this compound could lead to materials with tailored properties for applications in sensors, coatings, and advanced separation technologies. colab.wsacs.org

Deepening Understanding of Biological Target Engagement Mechanisms

While this compound itself is primarily a synthetic intermediate, the broader class of organothiocyanates and related compounds containing the 4-fluorophenyl moiety have shown diverse biological activities. thaiscience.infomdpi.comresearchgate.net Understanding how these molecules interact with biological targets at a molecular level is crucial for the rational design of new therapeutic agents. nih.govvulcanchem.com

For example, a related compound, 4-phenoxyphenoxyethyl thiocyanate, has been shown to inhibit the growth of Trypanosoma cruzi, the parasite that causes Chagas' disease. nih.gov Its mechanism of action involves the specific inhibition of squalene (B77637) synthase, a key enzyme in the parasite's sterol biosynthesis pathway. nih.gov This finding suggests that other thiocyanate-containing compounds could be investigated as potential antiparasitic agents.

The 4-fluorophenyl group is a common substituent in many biologically active molecules, including some anticancer agents. thaiscience.inforesearchgate.net Studies on N-benzoyl-N'-(4-fluorophenyl) thiourea (B124793) derivatives have shown that these compounds can exhibit cytotoxic activity against cancer cell lines. thaiscience.inforjptonline.org Molecular docking studies have been used to predict how these molecules might bind to target proteins, such as sirtuin-1 (SIRT1), an enzyme implicated in cancer. thaiscience.inforjptonline.org A deeper understanding of these interactions could guide the development of more potent and selective drugs.

Integration with Chemoinformatics and Machine Learning for Predictive Modeling

Chemoinformatics and machine learning are increasingly being used to accelerate the discovery and development of new molecules with desired properties. scispace.comgoogle.com These computational tools can be applied to this compound and its derivatives to predict their physicochemical properties, biological activities, and potential toxicities.

By analyzing large datasets of chemical structures and their associated properties, machine learning models can be trained to identify structure-activity relationships (SARs). rjptonline.org This can help researchers to prioritize which new derivatives of this compound to synthesize and test, saving time and resources. For example, quantitative structure-activity relationship (QSAR) studies have been used to investigate the cytotoxic activity of thiourea derivatives. thaiscience.info

Molecular docking simulations, a key tool in chemoinformatics, can be used to predict the binding modes of this compound derivatives to specific biological targets. thaiscience.inforjptonline.org This information can provide insights into the mechanism of action and help to design molecules with improved binding affinity and selectivity. nih.gov The integration of these computational approaches with experimental work is expected to play an increasingly important role in the future research and development of this compound-based compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluorophenyl thiocyanate, and how can common by-products be mitigated?

- Methodology : The Sandmeyer reaction is a robust method for synthesizing aryl thiocyanates. For this compound, start with 4-fluorophenyl diazonium salts and react with thiocyanate ions under controlled pH (neutral to slightly acidic). A key challenge is avoiding by-products such as disubstituted thioureas, which form when excess hydrazine reacts with thiocyanate. To mitigate this, use stoichiometric hydrazine or employ protective groups (e.g., t-Boc-protected hydrazine) to ensure selective thiocyanate formation .

- Characterization : Confirm purity via ¹⁹F NMR (δ = –43.6 and –108.8 ppm for fluorine environments) and GC-HRMS (observed m/z 195.9977 vs. calculated 195.9970) .

Q. How can FT-IR spectroscopy and X-ray crystallography distinguish between M-NCS and M-SCN bonding modes in this compound complexes?

- Methodology :

- FT-IR : Compare C≡N and C-S stretching frequencies. For M-NCS bonding, ν(C≡N) appears at ~2050–2100 cm⁻¹, while ν(C-S) is ~700–750 cm⁻¹. For M-SCN, ν(C≡N) shifts to ~2060–2120 cm⁻¹, and ν(C-S) drops to ~650–700 cm⁻¹ due to weaker S coordination .

- X-ray crystallography : Resolve bond lengths (e.g., S-C distances: 1.60–1.65 Å for M-SCN vs. 1.55–1.60 Å for M-NCS) and intermolecular interactions (e.g., N-H⋯S hydrogen bonds in crystal packing) .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodology : Thiocyanates are prone to hydrolysis under acidic or oxidative conditions. Monitor pH (neutral buffers preferred) and temperature (store at <4°C for long-term stability). Use stopped-flow techniques to study kinetic instability, particularly at high thiocyanate concentrations (>0.5 M), where complexes like Fe(SCN)²⁺ may form and alter equilibrium dynamics .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in thiocyanate’s dual roles (e.g., pro-inflammatory vs. protective effects) in cellular models?

- Methodology :

- Dose-response studies : Establish concentration thresholds using L-shaped association models. For example, thiocyanate shows protective effects against oxidative stress at 0.1–1.0 mM but loses efficacy at >2.0 mM due to redox imbalance .

- Cell-specific assays : Compare outcomes in lung epithelial vs. vascular endothelial cells, as thiocyanate’s anti-inflammatory effects vary by tissue type .

Q. What advanced analytical techniques are suitable for studying the kinetic instability of this compound complexes under varying thiocyanate concentrations?

- Methodology :

- Global data analysis : Use ReactLab Equilibria software to model complexation equilibria and extract molar absorbance spectra. This approach accounts for kinetic instability and reduces errors from traditional approximations .

- Stopped-flow spectroscopy : Capture rapid absorbance changes (e.g., λ = 450–480 nm for Fe(SCN) complexes) to quantify transient species .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence the bioactivity of thiocyanate-containing heterocycles?

- Methodology :

- Pharmacophore modeling : Compare imidazo-thiadiazole derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl analogs) using NCI-60 cell panel data. Fluorinated analogs often show enhanced cytotoxicity (e.g., IC₅₀ = 10⁻⁵ M in leukemic cells) due to increased lipophilicity and target binding .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) to correlate crystal packing with bioavailability .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.